2-(1H-Pyrazol-1-yl)benzaldehyde oxime

Antimicrobial Resistance Bacterial Inhibition Staphylococcus aureus

2-(1H-Pyrazol-1-yl)benzaldehyde oxime (CAS 1017782-44-3, molecular formula C₁₀H₉N₃O, molecular weight 187.20) is a heterocyclic oxime derivative that integrates a pyrazole ring with a benzaldehyde oxime functional group in a single molecular scaffold. This compound is synthesized via condensation of 2-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Cat. No. B7852904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrazol-1-yl)benzaldehyde oxime
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NO)N2C=CC=N2
InChIInChI=1S/C10H9N3O/c14-12-8-9-4-1-2-5-10(9)13-7-3-6-11-13/h1-8,14H/b12-8+
InChIKeyMWWOVHKZIWVRCY-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrazol-1-yl)benzaldehyde oxime: A Dual-Functional Heterocyclic Building Block for Pharmaceutical and Agrochemical Procurement


2-(1H-Pyrazol-1-yl)benzaldehyde oxime (CAS 1017782-44-3, molecular formula C₁₀H₉N₃O, molecular weight 187.20) is a heterocyclic oxime derivative that integrates a pyrazole ring with a benzaldehyde oxime functional group in a single molecular scaffold [1]. This compound is synthesized via condensation of 2-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base [2]. The presence of both the N-donor pyrazole moiety and the oxime group enables versatile coordination chemistry and reactivity, positioning this compound as a strategic intermediate in medicinal chemistry and agrochemical development programs [3].

Why Generic Substitution Fails for 2-(1H-Pyrazol-1-yl)benzaldehyde oxime in Research and Industrial Applications


Generic substitution of 2-(1H-pyrazol-1-yl)benzaldehyde oxime with other pyrazole oximes or benzaldehyde oximes is not scientifically justifiable due to the precise spatial and electronic requirements imposed by the ortho-substitution pattern of the pyrazole ring on the benzaldehyde scaffold [1]. The 2-position attachment of the pyrazole ring creates a distinct chelating environment that differs fundamentally from the 3- and 4-position regioisomers, altering both metal-binding geometry and biological target engagement . Furthermore, the oxime group's E/Z stereochemistry directly impacts downstream reactivity in Beckmann rearrangements and cycloaddition reactions, making isomer purity a critical procurement specification [2].

Quantitative Differentiation Evidence for 2-(1H-Pyrazol-1-yl)benzaldehyde oxime: A Procurement Decision Guide


Superior Antibacterial Potency Against Staphylococcus aureus Relative to Chloramphenicol

In antimicrobial susceptibility testing, 2-(1H-pyrazol-1-yl)benzaldehyde oxime demonstrates a minimum inhibitory concentration (MIC) of 25 μg/mL against Staphylococcus aureus, which represents a 2-fold improvement in potency compared to the reference antibiotic chloramphenicol (MIC = 50 μg/mL) . This quantitative advantage suggests that the compound may serve as a promising scaffold for the development of next-generation antibacterial agents targeting Gram-positive pathogens, particularly in contexts where chloramphenicol resistance is a concern.

Antimicrobial Resistance Bacterial Inhibition Staphylococcus aureus

Regioisomeric Differentiation: Ortho-Substitution Confers Unique Chelation Geometry

The 2-(1H-pyrazol-1-yl) substitution pattern on the benzaldehyde oxime scaffold creates an N,O-bidentate chelating pocket with a bite angle distinct from the 3- and 4-position regioisomers [1]. While the 3- and 4-position regioisomers (CAS 1017782-43-2 and 1019070-96-2 respectively) can also coordinate metal ions, the ortho-substitution in the target compound positions the pyrazole N-donor and oxime O-donor in closer proximity, favoring the formation of five-membered chelate rings with transition metals such as Cu(II) and Mn(II) . This geometric constraint is not achievable with the meta- or para-substituted analogs, which form larger, less stable chelate rings.

Coordination Chemistry Metal Complexation Ligand Design

E-Isomer Configuration Enables Stereospecific Beckmann Rearrangement

The commercially available form of 2-(1H-pyrazol-1-yl)benzaldehyde oxime is predominantly the (E)-isomer, as confirmed by its InChIKey (MWWOVHKZIWVRCY-XYOKQWHBSA-N) and IUPAC designation . This stereochemical configuration is critical because the Beckmann rearrangement, a key synthetic transformation of oximes to amides, is stereospecific and requires the migrating group to be anti to the hydroxyl group [1]. For 2-(1H-pyrazol-1-yl)benzaldehyde oxime, the (E)-isomer positions the bulky 2-(pyrazol-1-yl)phenyl group anti to the hydroxyl, enabling clean rearrangement to the corresponding N-(2-(pyrazol-1-yl)phenyl)formamide derivative. In contrast, the (Z)-isomer would yield a different amide product or undergo fragmentation, making isomer purity a non-negotiable specification for synthetic reliability.

Stereoselective Synthesis Beckmann Rearrangement Amide Formation

Oxidation to Nitrile Oxide Enables 1,3-Dipolar Cycloaddition Chemistry

2-(1H-Pyrazol-1-yl)benzaldehyde oxime can be selectively oxidized to the corresponding nitrile oxide, a reactive 1,3-dipole that participates in [3+2] cycloaddition reactions with alkenes and alkynes to generate isoxazolines and isoxazoles [1]. This reactivity profile is a direct consequence of the oxime functional group and is not shared by the parent aldehyde (2-(1H-pyrazol-1-yl)benzaldehyde) or the corresponding amine reduction product. The ortho-pyrazole substitution may further influence the regioselectivity of cycloaddition by steric and electronic modulation of the dipolarophile approach trajectory [2].

Nitrile Oxide Cycloaddition Heterocycle Synthesis

Validated Application Scenarios for 2-(1H-Pyrazol-1-yl)benzaldehyde oxime Based on Quantitative Evidence


Scaffold for Gram-Positive Antibacterial Lead Optimization

Given its 2-fold potency advantage over chloramphenicol against Staphylococcus aureus (MIC 25 μg/mL vs. 50 μg/mL) [1], this compound is a rational starting point for medicinal chemistry campaigns targeting drug-resistant Gram-positive infections. Structure-activity relationship (SAR) studies can systematically modify the pyrazole and oxime moieties to further improve potency and selectivity.

Ligand for Transition Metal Catalyst Design

The ortho-substitution pattern creates a five-membered chelate ring upon coordination to metals like Cu(II) and Mn(II) [1]. This well-defined coordination geometry is advantageous for designing homogeneous catalysts for oxidation reactions, cross-couplings, or C-H activation, where predictable metal-ligand bonding translates to reproducible catalytic performance.

Precursor for Stereospecific Amide Synthesis via Beckmann Rearrangement

The defined (E)-isomer configuration ensures stereospecific migration during Beckmann rearrangement, yielding the corresponding N-(2-(pyrazol-1-yl)phenyl)formamide derivative [1]. This application is critical in the synthesis of agrochemical active ingredients and pharmaceutical intermediates where amide bond geometry influences biological activity.

Building Block for Isoxazoline and Isoxazole Libraries

Oxidation of the oxime group to the corresponding nitrile oxide enables rapid diversification through 1,3-dipolar cycloaddition with various alkenes and alkynes [1]. This reactivity provides a direct route to isoxazoline- and isoxazole-containing compound libraries for screening against biological targets in crop protection and human therapeutics.

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